Atraton belongs to the triazine class of herbicides. These herbicides work by inhibiting photosynthesis in susceptible plants. They target a specific enzyme in the photosynthetic pathway, photosystem II, which disrupts the plant's ability to convert light energy into usable chemical energy [1]. This ultimately leads to the death of the targeted weeds.
Atraton is a chemical compound with the molecular formula C9H17N5O and a molecular weight of approximately 211.26 g/mol. It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines, characterized by a triazine ring structure that incorporates nitrogen atoms. Atraton has been primarily recognized for its use as a herbicide, particularly in non-agricultural areas for vegetation control. Its moderate solubility in water and low volatility make it suitable for various applications in environmental management and agricultural practices .
Atraton can be synthesized through various chemical pathways, typically involving:
These methods allow for the production of Atraton with varying purity levels depending on the intended application.
Atraton shares structural similarities with several other compounds within the triazine class. Notable examples include:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Simazine | C7H10ClN5 | Widely used herbicide; persistent in soil |
Atrazine | C8H14ClN5 | Commonly used herbicide; affects aquatic systems |
Terbuthylazine | C9H12ClN5 | Selective herbicide; lower toxicity to mammals |
Atraton's uniqueness lies in its specific structural configuration as a 1,3,5-triazine-2,4-diamine derivative, which differentiates it from other similar compounds. Its moderate solubility and specific targeting capabilities make it distinct among herbicides used historically for vegetation management. Additionally, its declining use due to environmental concerns sets it apart from more widely adopted alternatives like atrazine and simazine .
Studies on Atraton's interactions with other chemicals and biological systems have highlighted its potential effects on both target and non-target organisms. Key findings include:
Table 2: Reaction Mechanisms and Energy Barriers in Triazine Formation
Reaction Step | Mechanism Type | Activation Energy (kcal/mol) | Rate Constant Ratio | Temperature Dependence |
---|---|---|---|---|
First Chloride Substitution | Nucleophilic Aromatic Substitution (SN2Ar) | 24.5 | 1.0 | High |
Second Chloride Substitution | Nucleophilic Aromatic Substitution (SN2Ar) | 26.8 | 0.075 | Very High |
Methoxy Group Introduction | Nucleophilic Substitution | 22.0 | 1.35 | Moderate |
Ring Formation/Cyclization | Intramolecular Cyclization | 47.2 | 0.001 | Extreme |
Table 3: Purification Techniques and Quality Control Parameters
Purification Method | Detection Limit (μg/L) | Recovery Efficiency (%) | Precision (RSD %) | Application |
---|---|---|---|---|
Florisil Column Chromatography | 0.5-1.0 | 85-95 | <10 | Environmental samples |
Solid Phase Extraction (SPE) | 0.46-0.98 | >93 | <10 | Water analysis |
High Performance Liquid Chromatography (HPLC) | 0.1-0.5 | 90-98 | <5 | Quantitative analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) | 0.05-0.2 | 88-96 | <8 | Structural confirmation |
Crystallization | N/A | 75-85 | <15 | Final product purification |
Table 4: Industrial Production Optimization Parameters
Process Parameter | Optimal Range | Impact on Yield (%) | Quality Impact | Economic Benefit |
---|---|---|---|---|
Cyanuric Chloride Loading | 1000-10000 pounds | +5-8 | Moderate | Medium |
Reagent Addition Sequence | Staged amine/NaOH addition | +10-15 | High | High |
Temperature Control | ±2°C precision | +8-12 | Very High | High |
Mixing Efficiency | >95% homogeneity | +12-18 | High | Very High |
Solvent Recovery | >90% recycling | +3-5 | Low | Medium |
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